molecular formula C11H19NO2 B13508602 Tert-butyl methyl(2-methylbut-3-yn-2-yl)carbamate

Tert-butyl methyl(2-methylbut-3-yn-2-yl)carbamate

Katalognummer: B13508602
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: FUPHIUBXRPSQFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate: is a chemical compound with the molecular formula C10H17NO2. It is known for its unique structure, which includes a tert-butyl group, a methyl group, and a but-3-yn-2-yl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(2-methylbut-3-yn-2-yl)amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate-based inhibitors .

Medicine: In medicinal chemistry, tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate is investigated for its potential therapeutic applications. It is studied for its ability to inhibit specific enzymes or receptors, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The molecular pathways involved may include the disruption of normal enzymatic functions or signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Eigenschaften

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

tert-butyl N-methyl-N-(2-methylbut-3-yn-2-yl)carbamate

InChI

InChI=1S/C11H19NO2/c1-8-11(5,6)12(7)9(13)14-10(2,3)4/h1H,2-7H3

InChI-Schlüssel

FUPHIUBXRPSQFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)C(C)(C)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.